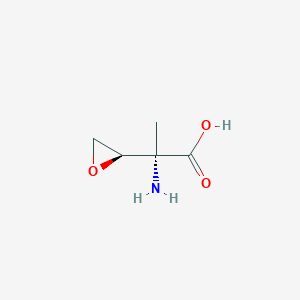
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,S*)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-2-[®-oxiranyl]propanoic acid is a chiral amino acid derivative with an oxirane (epoxide) ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-[®-oxiranyl]propanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as (S)-serine.
Epoxidation: The hydroxyl group of (S)-serine is converted into an epoxide using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Amination: The resulting epoxide is then subjected to amination to introduce the amino group, forming (S)-2-Amino-2-[®-oxiranyl]propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-2-Amino-2-[®-oxiranyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction of the epoxide ring can yield the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Diols: Formed through oxidation or reduction of the epoxide ring.
Substituted Amino Acids: Formed through nucleophilic substitution reactions.
科学的研究の応用
(S)-2-Amino-2-[®-oxiranyl]propanoic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-Amino-2-[®-oxiranyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes. The epoxide ring can react with nucleophilic residues in the active site of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
(S)-Serine: A precursor in the synthesis of (S)-2-Amino-2-[®-oxiranyl]propanoic acid.
®-2-Amino-2-[(S)-oxiranyl]propanoic acid: An enantiomer with similar structural features but different stereochemistry.
Epoxy Amino Acids: A class of compounds with an epoxide ring and amino acid structure.
Uniqueness
(S)-2-Amino-2-[®-oxiranyl]propanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and an epoxide ring. This combination of features makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
166318-68-9 |
|---|---|
分子式 |
C5H9NO3 |
分子量 |
131.13 g/mol |
IUPAC名 |
(2S)-2-amino-2-[(2R)-oxiran-2-yl]propanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-5(6,4(7)8)3-2-9-3/h3H,2,6H2,1H3,(H,7,8)/t3-,5-/m0/s1 |
InChIキー |
VAUNZEJFKMRTCC-UCORVYFPSA-N |
SMILES |
CC(C1CO1)(C(=O)O)N |
異性体SMILES |
C[C@]([C@@H]1CO1)(C(=O)O)N |
正規SMILES |
CC(C1CO1)(C(=O)O)N |
同義語 |
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,S*)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















